molecular formula C18H17NO5S2 B3544697 (5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B3544697
M. Wt: 391.5 g/mol
InChI Key: MVJCFKUGJDLHCT-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with furan and trimethoxybenzylidene substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of a furan-2-ylmethylamine with a 2,4,5-trimethoxybenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:

  • Furan-2-ylmethylamine
  • 2,4,5-Trimethoxybenzaldehyde
  • Thiazolidinone precursor

The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

  • Oxidation : The thioxo group can be oxidized to a sulfoxide or sulfone.
  • Reduction : The benzylidene double bond can be reduced to a single bond.
  • Substitution : The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
  • Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
  • Substitution : Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products:
  • Oxidation : Formation of sulfoxide or sulfone derivatives.
  • Reduction : Formation of reduced thiazolidinone derivatives.
  • Substitution : Formation of substituted furan derivatives.

Scientific Research Applications

  • Chemistry : As a building block for the synthesis of more complex molecules.
  • Biology : As a probe to study biological pathways and interactions.
  • Medicine : Potential therapeutic agent for treating infections, inflammation, and cancer.
  • Industry : As a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and receptors, modulating their activity. The furan and trimethoxybenzylidene substituents may enhance binding affinity and specificity. Pathways involved include inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds:

  • (5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(benzylidene)-1,3-thiazolidin-4-one
  • (5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness: (5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is unique due to the presence of the 2,4,5-trimethoxybenzylidene group, which may confer enhanced biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-21-13-9-15(23-3)14(22-2)7-11(13)8-16-17(20)19(18(25)26-16)10-12-5-4-6-24-12/h4-9H,10H2,1-3H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJCFKUGJDLHCT-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-3-(furan-2-ylmethyl)-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

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